2-Pyrrolidin-2-yl-1,3,4-thiadiazole;hydrochloride
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Overview
Description
2-Pyrrolidin-2-yl-1,3,4-thiadiazole;hydrochloride is a chemical compound with the molecular formula C6H9N3S·HCl It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-2-yl-1,3,4-thiadiazole;hydrochloride typically involves the reaction of pyrrolidine with thiadiazole derivatives. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include elevated temperatures and the use of solvents such as methanol, tetrahydrofuran (THF), and water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidin-2-yl-1,3,4-thiadiazole;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
2-Pyrrolidin-2-yl-1,3,4-thiadiazole;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Pyrrolidin-2-yl-1,3,4-thiadiazole;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is similar to that of other thiadiazole derivatives, which are known to exhibit a range of biological activities.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole: This compound is similar in structure but lacks the hydrochloride group.
3-(5-(3-Pyridinyl)-1,3,4-thiadiazol-2-yl)pyridine: This compound contains a pyridine ring in addition to the thiadiazole core.
2-Chloro-5-(1,3-thiazol-2-yl)pyridine: This compound contains a thiazole ring instead of a thiadiazole ring.
Uniqueness
2-Pyrrolidin-2-yl-1,3,4-thiadiazole;hydrochloride is unique due to its specific combination of the pyrrolidine and thiadiazole moieties, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
2-pyrrolidin-2-yl-1,3,4-thiadiazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S.ClH/c1-2-5(7-3-1)6-9-8-4-10-6;/h4-5,7H,1-3H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPAOIJRNUGUMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN=CS2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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